molecular formula C12H13BrClFO2 B8286784 Tert-butyl 4-(bromomethyl)-5-chloro-2-fluorobenzoate

Tert-butyl 4-(bromomethyl)-5-chloro-2-fluorobenzoate

Cat. No.: B8286784
M. Wt: 323.58 g/mol
InChI Key: SYOIWKLEYWLVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(bromomethyl)-5-chloro-2-fluorobenzoate is a useful research compound. Its molecular formula is C12H13BrClFO2 and its molecular weight is 323.58 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrClFO2

Molecular Weight

323.58 g/mol

IUPAC Name

tert-butyl 4-(bromomethyl)-5-chloro-2-fluorobenzoate

InChI

InChI=1S/C12H13BrClFO2/c1-12(2,3)17-11(16)8-5-9(14)7(6-13)4-10(8)15/h4-5H,6H2,1-3H3

InChI Key

SYOIWKLEYWLVLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C(=C1)Cl)CBr)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate (Preparation 24, 4.60 g, 18.8 mmol) in carbon tetrachloride (60 mL) was added NBS (3.70 g, 20.7 mmol) and dibenzoyl peroxide (228 mg, 0.94 mmol). The resulting mixture was stirred under nitrogen at 85° C. for 18 hours. Additional NBS (7.60 g, 41.4 mmol) was added and the mixture stirred for 4 hours. Further NBS (1.00 g, 5.6 mmol) and dibenzoyl peroxide (200 mg, 0.85 mmol) were then added and the reaction mixture was left to stir under nitrogen at 85° C. for 18 hours. The reaction mixture was then cooled to room temperature and diluted with CH2Cl2 (50 mL). The organic layer was washed with water (50 mL), aqueous sodium thiosulfate solution (50 mL), dried over MgSO4, and concentrated under vacuum to give the crude product as a yellow oil. The crude product was purified by column chromatography on silica (eluent 95:5 heptane/EtOAc) yielding a 2:1 mixture of the title compound (tert-butyl 5-chloro-4-(bromomethyl)-2-fluorobenzoate) and tert-butyl 5-chloro-4-(dibromomethyl)-2-fluorobenzoate (3.96 g). To a stirred solution of the mixture of tert-butyl 5-chloro-4-(bromomethyl)-2-fluorobenzoate and tert-butyl 5-chloro-4-(dibromomethyl)-2-fluorobenzoate in EtOAc (25 mL) were added N,N-diisopropylethylamine (2.60 mL, 14.8 mmol) and diethyl phosphate (1.30 ml, 9.80 mmol) dropwise. The reaction mixture was stirred under nitrogen at room temperature for 18 hours. The reaction mixture was washed with aqueous solution of 1M HCl (30 mL) and brine (30 mL), dried over MgSO4 and concentrated under vacuum to give the crude product as an orange oil. This was purified by column chromatography on silica (eluent 9:1 heptane/EtOAc) yielding the title compound as an orange oil (2.9 g, 48%).
Name
tert-butyl 5-chloro-4-(dibromomethyl)-2-fluorobenzoate
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
228 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
7.6 g
Type
reactant
Reaction Step Three
Name
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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